molecular formula C17H10F3N3O B12901683 10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one CAS No. 88959-12-0

10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one

Katalognummer: B12901683
CAS-Nummer: 88959-12-0
Molekulargewicht: 329.28 g/mol
InChI-Schlüssel: RWDBEAXGBZVEIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound featuring a fused imidazo[2,1-b]quinazolinone scaffold substituted at the 10-position with a 3-(trifluoromethyl)phenyl group. This structural motif is associated with significant pharmacological activity, particularly as a bronchodilator. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aromatic ring contributes to receptor binding . The compound belongs to a broader class of 10-substituted imidazo[2,1-b]quinazolin-5(10H)-ones, which have been studied for their nonsympathomimetic bronchodilatory effects, offering advantages over traditional agents like theophylline in terms of reduced side effects .

Eigenschaften

CAS-Nummer

88959-12-0

Molekularformel

C17H10F3N3O

Molekulargewicht

329.28 g/mol

IUPAC-Name

10-[3-(trifluoromethyl)phenyl]imidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C17H10F3N3O/c18-17(19,20)11-4-3-5-12(10-11)23-14-7-2-1-6-13(14)15(24)22-9-8-21-16(22)23/h1-10H

InChI-Schlüssel

RWDBEAXGBZVEIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N3C=CN=C3N2C4=CC=CC(=C4)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzamide with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst, such as acetic acid, followed by cyclization under reflux conditions. The reaction is usually carried out in a polar solvent, such as ethanol or methanol, to facilitate the formation of the imidazoquinazoline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazoquinazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various substituted imidazoquinazoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one span several domains:

Medicinal Chemistry

  • Anticancer Activity : The compound has shown promise as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), and Colorectal carcinoma (HCT-116). For instance, certain derivatives have demonstrated IC50 values indicating significant cytotoxicity against these cell lines .
  • Anti-inflammatory Properties : Its structure allows it to interact with biological targets involved in inflammatory pathways, suggesting potential use in developing anti-inflammatory drugs.

Biological Research

  • Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes and modulate protein-ligand interactions. This property is particularly relevant in drug design where targeted inhibition can lead to therapeutic benefits.
  • Binding Affinity Studies : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. This characteristic is crucial for studying receptor-ligand dynamics in cellular environments.

Material Science

  • Organic Semiconductors : Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors. Its stability and electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Fluorescent Dyes : The compound's structural features allow for potential use as a fluorescent dye in various imaging applications within biological systems.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • A study published in RSC Advances demonstrated that derivatives of this compound exhibited significant antimicrobial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, showcasing its potential as a lead compound for developing new antibiotics .
  • Research reported in the Asian Journal of Pharmaceutical Sciences indicated that specific derivatives showed moderate cytotoxicity against different cancer cell lines, paving the way for further investigations into their mechanisms of action and therapeutic applications .

Wirkmechanismus

The mechanism of action of 10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Upon binding to its target, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of imidazo[2,1-b]quinazolin-5(10H)-ones are highly dependent on the substituent at the 10-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-b]quinazolin-5(10H)-ones
Compound Name Substituent at 10-Position Key Properties/Activity References
Target Compound 3-(Trifluoromethyl)phenyl High bronchodilator activity (5–10× theophylline); enhanced metabolic stability due to CF₃ group; no CNS/cardiovascular side effects reported
10-(4-Fluorophenyl) analog (hydrochloride) 4-Fluorophenyl Moderate bronchodilator activity; reduced lipophilicity compared to CF₃ analog; potential for improved solubility
10-Methyl analog Methyl Lower bronchodilator potency; simplified structure with reduced steric hindrance; molecular weight = 201.22 g/mol
10-(p-Chlorophenyl) analog 4-Chlorophenyl Higher lipophilicity (logP > 3.5); potential for prolonged half-life; activity data pending

Pharmacological Activity

  • Bronchodilator Efficacy : The trifluoromethyl derivative exhibits superior activity in guinea pig histamine aerosol tests, outperforming theophylline by 5–10×. Fluorophenyl and chlorophenyl analogs show reduced potency, suggesting that electron-withdrawing groups (e.g., CF₃) enhance receptor interaction .
  • Selectivity : Unlike theophylline, the trifluoromethyl derivative lacks central nervous system (CNS) and cardiovascular side effects at therapeutic doses, a trait shared with its 4-fluorophenyl counterpart .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP (estimated ~3.8), enhancing membrane permeability. Fluorophenyl (logP ~2.5) and methyl (logP ~1.9) analogs are less lipophilic .
  • Solubility : Aqueous solubility decreases with larger substituents (CF₃ < F < CH₃), necessitating formulation adjustments for optimal bioavailability .

Biologische Aktivität

10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one is a compound that belongs to the imidazoquinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H10F3N3O
  • CAS Number : 88959-12-0
  • Structural Characteristics : The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering pharmacokinetics.

Biological Activity Overview

The biological activities of imidazo[2,1-b]quinazolin-5(10H)-one derivatives have been explored in various studies, focusing primarily on their anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]quinazolin-5(10H)-one exhibit significant anticancer effects. For instance, a study evaluated a series of compounds for their cytotoxic activity against different cancer cell lines. The results indicated that compounds similar to this compound showed promising IC50 values against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 μM to 14.65 μM .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focal point of research. In particular, studies have indicated that imidazoquinazolines can act as inhibitors of carbonic anhydrases (CAs), which are important therapeutic targets in cancer and other diseases. The inhibition constants (K_i) for various isoforms of carbonic anhydrase were reported in the micromolar range (57.7–98.2 µM), demonstrating selective inhibition profiles .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Apoptosis Induction : Compounds related to this imidazoquinazoline scaffold have been shown to induce apoptosis in cancer cells through the activation of caspases .
  • Microtubule Destabilization : Some derivatives exhibit microtubule-destabilizing properties, which are crucial for disrupting cancer cell division .
  • Enzyme Inhibition : The inhibition of carbonic anhydrases affects tumor pH regulation and contributes to the overall anticancer efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Case Study on Anticancer Efficacy :
    A series of experiments conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with imidazoquinazolines led to significant reductions in cell viability. The most potent compounds resulted in an increase in apoptotic cells as evidenced by flow cytometry analysis .
  • Enzyme Inhibition Study :
    In a comparative study assessing the inhibitory effects on different carbonic anhydrase isoforms, compounds structurally related to this compound showed selectivity towards hCA II over hCA IX and XII with K_i values indicating moderate potency .

Data Table: Biological Activity Summary

Activity TypeTargetIC50/Ki RangeReference
Anticancer ActivityMDA-MB-2312.43–14.65 μM
Anticancer ActivityHepG24.98–14.65 μM
Carbonic Anhydrase InhibitionhCA II57.7–98.2 µM
Carbonic Anhydrase InhibitionhCA IX/XIIK_i > 100 µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.